molecular formula C15H16N4O3 B13552191 N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide

N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B13552191
M. Wt: 300.31 g/mol
InChI Key: KUFHQAIDXUIRPJ-UHFFFAOYSA-N
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Description

N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrazole ring.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be synthesized by reacting the pyrazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the methoxyphenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{[(4-chlorophenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide
  • N-(1-{[(4-fluorophenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide
  • N-(1-{[(4-bromophenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide

Uniqueness

N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its binding affinity to molecular targets, leading to distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

N-[1-[2-(4-methoxyanilino)-2-oxoethyl]pyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C15H16N4O3/c1-3-14(20)18-12-8-16-19(9-12)10-15(21)17-11-4-6-13(22-2)7-5-11/h3-9H,1,10H2,2H3,(H,17,21)(H,18,20)

InChI Key

KUFHQAIDXUIRPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)NC(=O)C=C

Origin of Product

United States

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